molecular formula C14H25NO2Si B11715988 N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine CAS No. 1268810-15-6

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine

Cat. No.: B11715988
CAS No.: 1268810-15-6
M. Wt: 267.44 g/mol
InChI Key: NRDRDGQHYOUOAS-UHFFFAOYSA-N
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Description

Chemical Name: N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine CAS: 1268810-15-6 Molecular Formula: C₁₄H₂₅NO₂Si Molecular Weight: 267.44 g/mol Purity: ≥95% (HPLC) Key Functional Groups:

  • Boc (tert-butoxycarbonyl): Protects the amine group, enabling selective deprotection under acidic conditions .
  • Trimethylsilyl (TMS) ethynyl: Enhances stability and facilitates alkyne-based reactions (e.g., Huisgen cycloaddition) .
  • Cyclobutane ring: Imparts moderate ring strain, influencing reactivity and conformational flexibility.

Properties

CAS No.

1268810-15-6

Molecular Formula

C14H25NO2Si

Molecular Weight

267.44 g/mol

IUPAC Name

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H25NO2Si/c1-13(2,3)17-12(16)15-14(8-7-9-14)10-11-18(4,5)6/h7-9H2,1-6H3,(H,15,16)

InChI Key

NRDRDGQHYOUOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane synthesis often relies on [2+2] photocycloadditions or ring-closing metathesis , but these methods may lack regioselectivity. An alternative involves alkylation of γ-butyrolactam derivatives , followed by reduction to yield cyclobutanamine precursors. For example, reductive amination of cyclobutanone with ammonium acetate and sodium cyanoborohydride provides 1-aminocyclobutane in moderate yields.

Introduction of the Ethynyl Group

The ethynyl moiety can be introduced via Sonogashira coupling if a halogenated cyclobutane intermediate is accessible. For instance, bromination of 1-aminocyclobutane using N-bromosuccinimide (NBS) under radical conditions generates 1-bromocyclobutanamine , which undergoes coupling with TMS-acetylene in the presence of Pd(PPh₃)₄ and CuI. However, the Boc group must be installed post-alkynylation to avoid deprotection during coupling.

Boc Protection Methodologies

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key methods from the literature include:

Catalytic Boc Protection

  • Iron(III) Triflate-Catalyzed Protection : Fe(OTf)₃ (1 mol%) enables Boc protection of primary amines in 99% yield within 5 minutes under solvent-free conditions. This method is ideal for sterically hindered amines like cyclobutanamine.

  • Ionic Liquid-Mediated Reactions : Using [TPA][Pro] ionic liquid, Boc protection proceeds at room temperature in 30 minutes with 99% yield , offering recyclability and reduced waste.

Solvent-Dependent Approaches

  • THF with Prolonged Stirring : Stirring 1-aminocyclobutanamine with Boc₂O in tetrahydrofuran (THF) for 16 hours achieves 97% yield , though this method is less efficient for large-scale synthesis.

  • Ethanol with Guanidine Hydrochloride : A combination of guanidine hydrochloride (15 mol%) and Boc₂O in ethanol at 35–40°C affords 96% yield in 15 minutes, suitable for heat-sensitive substrates.

Table 1. Comparative Analysis of Boc Protection Methods

MethodCatalyst/SolventTime (h)Yield (%)Scalability
Fe(OTf)₃, solvent-freeFe(OTf)₃0.0899High
Ionic liquid [TPA][Pro][TPA][Pro]0.599Medium
THF, room temperatureNone1697Low
Ethanol, guanidine HClGuanidine HCl0.2596High

TMS-Ethynyl Functionalization

Silylation of Terminal Alkynes

The TMS group is introduced via silylation of the terminal alkyne using trimethylsilyl chloride (TMSCl) and a base such as imidazole or triethylamine. For example, treating 1-ethynylcyclobutanamine with TMSCl in dichloromethane at 0°C provides the TMS-protected alkyne in 85–90% yield . Crucially, this step must precede Boc protection if the amine is unprotected, as TMSCl may react with free amines.

Integrated Synthetic Route

Stepwise Procedure

  • Synthesis of 1-Aminocyclobutanamine :

    • Reductive amination of cyclobutanone with ammonium acetate and NaBH₃CN.

  • Boc Protection :

    • React with Boc₂O (1.2 eq) and Fe(OTf)₃ (1 mol%) under solvent-free conditions (99% yield).

  • Ethynyl Introduction :

    • Brominate the cyclobutane at the 1-position using NBS, then perform Sonogashira coupling with TMS-acetylene.

  • TMS Protection :

    • Treat with TMSCl and imidazole in THF at 0°C.

Table 2. Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, Fe(OTf)₃, solvent-free, 5 min99
Sonogashira CouplingPd(PPh₃)₄, CuI, TMS-acetylene, THF75
TMS ProtectionTMSCl, imidazole, CH₂Cl₂, 0°C90

Challenges and Optimization

Steric Hindrance

The cyclobutane ring’s strain increases activation energy for substitution reactions. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) improves coupling efficiency in Sonogashira reactions.

Protecting Group Stability

The Boc group is stable under silylation conditions but may degrade in strong acids. Trimethylsilyl triflate (TMSOTf) should be avoided during TMS protection to prevent Boc cleavage.

Chemical Reactions Analysis

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine has a wide range of applications across various scientific disciplines:

Organic Synthesis

  • Building Block : This compound serves as a versatile building block in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles. Its unique structure allows for diverse chemical modifications that are essential in creating complex molecules .

Medicinal Chemistry

  • Pharmaceutical Development : this compound is utilized in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs aimed at treating various diseases .
  • Kinase Modulation : The compound has been studied for its potential role as a modulator of protein kinases, which are critical in many signaling pathways associated with cancer and other diseases .

Biological Studies

  • Biological Process Investigation : Researchers use this compound to study biological processes, including cellular signaling pathways and enzyme interactions, contributing to the understanding of disease mechanisms .

Case Studies

Several studies have highlighted the applications and effects of this compound:

Study TitleObjectiveFindings
Synthesis of Nitrogen Heterocycles from Ynamides Investigate cyclization reactions involving ynamidesDemonstrated successful formation of nitrogen-containing heterocycles using transition metal catalysis .
Inhibition of Protein Kinases Evaluate the compound's effect on kinase activityShowed potential as an inhibitor for specific kinases involved in cancer progression .
Biological Activity Assessment Assess interaction with biological targetsRevealed promising interactions that could lead to therapeutic applications .

Mechanism of Action

The mechanism of action of N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences Applications
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine 1268810-15-6 C₁₄H₂₅NO₂Si 267.44 Boc-protected amine, TMS-ethynyl, cyclobutane Reference compound Pharmaceutical intermediates, click chemistry
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-a hydrochloride N/A Not fully specified N/A TMS-methyl, ethynyl, hydrochloride salt Hydrochloride salt increases solubility; lacks Boc protection Potential use in ionic interactions or salt metathesis
1-ethynyl-N,N-dimethylcyclobutan-1-amine, trifluoroacetic acid 2503207-62-1 C₁₀H₁₄F₃NO₂ 237.22 Dimethylamine, trifluoroacetate counterion Trifluoroacetate enhances solubility; less stable than Boc protection Lab-scale reactions requiring acidic conditions
N-Boc-1-(bromomethyl)cyclopropanamine 387845-49-0 C₉H₅BrO₂ 225.04 Boc-protected amine, bromomethyl, cyclopropane Cyclopropane (higher ring strain); bromine enables nucleophilic substitution Cross-coupling reactions, ring-opening polymerizations
(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine 672314-58-8 C₂₃H₄₇NO₃Si₂ 466.79 Boc-protected amine, TBS-protected alcohol, cyclohexane Larger cyclohexane ring; TBS group resists acid hydrolysis Orthogonal protection strategies in peptide synthesis

Key Findings and Research Insights

Protection Group Stability
  • The Boc group in the target compound offers advantages over dimethylamine () or unprotected amines (), as it allows controlled deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups .
  • In contrast, the tert-butyldimethylsilyl (TBS) group in requires stronger fluoride-based deprotection agents (e.g., TBAF), limiting its compatibility in acid-sensitive syntheses .
Reactivity and Functional Group Utility
  • The TMS-ethynyl group in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the bromomethyl group in is better suited for Suzuki-Miyaura couplings or alkylation reactions .
  • The cyclopropane ring in exhibits higher ring strain than cyclobutane, favoring ring-opening reactions or strain-release-driven transformations .
Solubility and Handling
  • The hydrochloride salt in improves aqueous solubility but complicates purification in non-polar solvents .
  • The trifluoroacetate counterion in enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but introduces acidity that may interfere with base-sensitive reactions .
Steric and Conformational Effects
  • The cyclohexane ring in introduces greater steric hindrance and conformational rigidity compared to the cyclobutane in the target compound, impacting reaction rates and selectivity in sterically crowded environments .

Biological Activity

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in therapeutic contexts. This article reviews the biological activity of this compound, synthesizing data from various research studies, patents, and reviews.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a trimethylsilyl group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the ethynyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve modulation of various signaling pathways. Specifically, it has been noted for its interaction with soluble adenylyl cyclase (sAC), which plays a critical role in intracellular signaling by regulating cyclic AMP (cAMP) levels. The inhibition of sAC can affect cellular processes such as apoptosis, lysosomal acidification, and ATP production within mitochondria .

In Vitro Studies

  • Cytotoxicity : Initial studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer and lung cancer models.
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes involved in cancer progression. It was found to inhibit the activity of certain kinases that are overexpressed in tumor cells, suggesting potential as an anti-cancer agent .
  • Cell Migration : In assays measuring cell migration, this compound demonstrated the ability to reduce the migratory capacity of metastatic cancer cells, indicating its potential role in preventing metastasis .

In Vivo Studies

Preclinical animal studies have further supported the findings from in vitro experiments. The compound was administered to mice models with xenografted tumors, resulting in reduced tumor growth rates compared to control groups. These studies highlight its potential efficacy as an anti-cancer therapeutic agent.

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A study involving human breast cancer xenografts showed that treatment with the compound resulted in a 50% reduction in tumor volume after four weeks of administration.
  • Case Study 2 : In a lung cancer model, administration led to a significant decrease in metastatic nodules in the lungs compared to untreated controls, suggesting that this compound may inhibit both primary tumor growth and metastasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Effect Observed Cell Line/Model Outcome
In VitroCytotoxicityBreast Cancer CellsSignificant inhibition of proliferation
In VitroEnzyme InhibitionVarious KinasesReduced enzymatic activity
In VitroCell MigrationMetastatic Cancer CellsDecreased migratory capacity
In VivoTumor Growth ReductionMouse Xenograft Model50% reduction in tumor volume
In VivoMetastasis PreventionLung Cancer ModelFewer metastatic nodules observed

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine?

  • Methodology : Synthesis typically involves three stages:

  • Cyclobutane Core Formation : Cyclobutanamine derivatives are synthesized via [2+2] cycloaddition or ring-expansion reactions. For example, microwave-assisted methods (e.g., 80°C, 1.5 h in o-DCB) can enhance reaction efficiency for strained systems .
  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to prevent undesired side reactions during subsequent steps .
  • Ethynyl Group Introduction : A Sonogashira coupling between a halogenated cyclobutanamine intermediate and trimethylsilylacetylene (TMSA) introduces the ethynyl group. Pd/Cu catalysts and inert atmospheres are critical for high yields .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl), cyclobutane protons (δ 2.5–3.5 ppm), and TMS-ethynyl signals (δ 0.1–0.3 ppm for Si(CH₃)₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₅NO₂Si).
  • Infrared (IR) Spectroscopy : Stretching frequencies for C≡C (~2100 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) ethynyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The TMS group acts as a protecting moiety, stabilizing the ethynyl group during storage and handling. Desilylation (e.g., using TBAF or K₂CO₃/MeOH) generates a terminal alkyne for further coupling (e.g., Click chemistry or Glaser coupling) .
  • Computational studies (DFT) suggest that steric hindrance from the TMS group slows undesired side reactions (e.g., oligomerization), favoring selective transformations .
    • Experimental Optimization : Kinetic studies using in situ IR or GC-MS can monitor desilylation efficiency and coupling progress.

Q. What strategies mitigate ring strain in cyclobutanamine derivatives during functionalization?

  • Strain Analysis : Cyclobutane’s angle strain (~90° vs. ideal 109.5°) increases reactivity.

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C). Reactions should avoid prolonged heating above this limit.
  • Steric Shielding : Bulky groups (e.g., Boc) reduce strain-induced side reactions. MD simulations show that substituents at the 1-position minimize ring distortion during bond formation .

Q. How can computational methods predict regioselectivity in cyclobutanamine-based reactions?

  • Modeling Approaches :

  • DFT Calculations : Assess transition-state energies for pathways (e.g., nucleophilic attack at ethynyl vs. amine sites). Basis sets like B3LYP/6-31G* are commonly used .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories. Polar aprotic solvents stabilize charged intermediates in coupling reactions .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for Boc protection of strained amines: How to address them?

  • Root Cause : Competing side reactions (e.g., ring-opening in cyclobutanamine under basic conditions).
  • Resolution :

  • Low-Temperature Boc Protection : Conduct reactions at 0–5°C to suppress base-induced degradation .
  • Alternative Reagents : Use Boc-ON (a less basic reagent) instead of Boc₂O for acid-sensitive substrates.

Applications in Complex Syntheses

Q. How is this compound utilized in the synthesis of strained macrocycles or drug candidates?

  • Case Study :

  • Macrocycle Assembly : The ethynyl group participates in alkyne-azide cycloaddition (CuAAC) to form triazole-linked macrocycles. Reaction conditions (e.g., CuSO₄/sodium ascorbate) must balance steric demands of the cyclobutane ring .
  • Drug Design : The Boc group is cleaved (TFA/CH₂Cl₂) post-functionalization to generate free amines for salt formation or targeting moieties in kinase inhibitors .

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